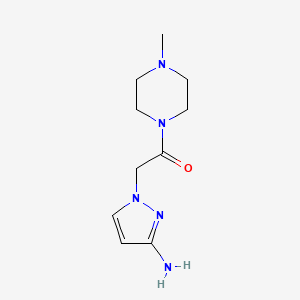

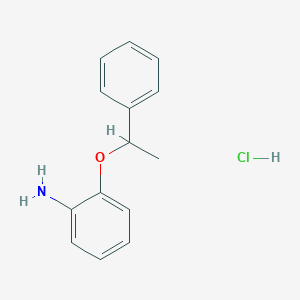

2-(4-Iodophenoxymethyl)pyridine

Descripción general

Descripción

“2-(4-Iodophenoxymethyl)pyridine” is a chemical compound that is used in scientific research. It has a molecular weight of 311.12 . It is a versatile material with diverse applications, ranging from drug discovery to organic synthesis.

Synthesis Analysis

The synthesis of pyridine derivatives, such as “2-(4-Iodophenoxymethyl)pyridine”, is an important field of research . The synthetic methods are classified into three classes: reactions based on pyridine rings, cyclization, and cycloaddition reactions . A novel synthesis of amino-substituted-2-pyridone has been reported, which involves the use of a palladium catalyst under microwave irradiation .Molecular Structure Analysis

The molecular structure of “2-(4-Iodophenoxymethyl)pyridine” has been analyzed using various methods. Experimental and DFT Structure Investigation of Pyridine Interaction with Dihalogen Molecules, UV–Visible, Cyclic Voltammetry and Hirshfeld Surface Analysis have been used to determine the structures and the interaction energies of the formed complexes .Chemical Reactions Analysis

Pyridines, including “2-(4-Iodophenoxymethyl)pyridine”, play a key role in several biological processes . They are involved in reactions with electrophilic reagents, addition to nitrogen, and reactions with protic acids .Physical And Chemical Properties Analysis

All matter, including “2-(4-Iodophenoxymethyl)pyridine”, has physical and chemical properties. Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .Aplicaciones Científicas De Investigación

Bioactive Ligands

2-(4-Iodophenoxymethyl)pyridine: derivatives can undergo Schiff base condensation reactions to form products that act as flexible and multidentate bioactive ligands. These compounds are significant in medicinal chemistry due to their ability to exhibit physiological effects similar to pyridoxal-amino acid systems, which are crucial in numerous metabolic reactions .

Chemosensors

Pyridine-based Schiff bases, derived from compounds like 2-(4-Iodophenoxymethyl)pyridine, show strong binding abilities towards various cations and anions. They possess unique photophysical properties that are extensively used in the development of chemosensors. These sensors are capable of qualitative and quantitative detection of selective or specific ions in environmental and biological media .

Pharmaceutical Applications

The diverse physicochemical properties of pyridine derivatives, such as water solubility, weak basicity, chemical stability, and hydrogen bond-forming ability, make them attractive to medicinal chemists. They are used in drug design due to their protein-binding capacity and cell permeability, which are essential for pharmaceutical applications .

Anti-inflammatory Activities

Pyridine compounds, including those derived from 2-(4-Iodophenoxymethyl)pyridine, have been researched for their anti-inflammatory effects. They can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Drug Designing and Development

Pyridine derivatives are widely used in drug designing and development in the pharmaceutical industry. They serve as precursors to agrochemicals and are utilized in various chemical-based industries due to their versatile chemical reactivity and unique optical properties .

Natural Product Synthesis

The molecular architecture of pyridine derivatives is of interest for isolating compounds of medicinal value from natural sources. Research into natural products with pyridine moieties, including those related to 2-(4-Iodophenoxymethyl)pyridine, continues to be a vital tool for discovering bioactive compounds with unique properties and modes of action .

Propiedades

IUPAC Name |

2-[(4-iodophenoxy)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNQNWKSJHMVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate](/img/structure/B1525465.png)

![(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine dihydrochloride](/img/structure/B1525469.png)

![[Cyclopropyl(isothiocyanato)methyl]cyclopropane](/img/structure/B1525471.png)

![3-Amino-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1525476.png)

![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1525481.png)